3-Methyl-2-(phthalimidyl)pyridine
Description
These compounds typically feature a pyridine core substituted with a methyl group at position 3 and a nitrogen-containing or aryl group at position 2. For example, 3-Methyl-2-(4-methylphenyl)pyridine (25) and 3-Methyl-2-(1-naphthyl)pyridine (29) are synthesized via Suzuki-Miyaura cross-coupling reactions between 2-bromo-β-picoline and arylboronic acids (e.g., 4-methylphenylboronic acid or 1-naphthylboronic acid) under palladium catalysis, yielding 48% and 74% respectively . These compounds are prochiral biaryls used as precursors for synthesizing atropisomeric compounds through directed C–H activation .
Properties
CAS No. |
64959-77-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 |
InChI Key |
MJPZDSDDTGJFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-rich aryl groups (e.g., 1-naphthyl) improve coupling efficiency (74% yield) compared to simpler aryl groups (48% for 4-methylphenyl) due to enhanced electron density stabilizing transition states .
- Steric and Electronic Influences : Bulky substituents (e.g., naphthyl) may hinder reactivity in subsequent functionalization steps, whereas electron-withdrawing groups (e.g., stannyl) enable cross-coupling reactions .
Spectroscopic and Physical Data
NMR and Spectral Profiles :
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